molecular formula C11H14N2O2 B8109706 3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone

3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone

Cat. No.: B8109706
M. Wt: 206.24 g/mol
InChI Key: LASSTARECZRJJK-UHFFFAOYSA-N
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Description

3,8-Diazabicyclo[321]octan-8-yl(furan-2-yl)methanone is a complex organic compound that features a bicyclic structure with nitrogen atoms and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of this scaffold, which can be achieved through various synthetic routes. These routes often start with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone involves its interaction with specific molecular targets. For instance, as an inhibitor of Janus Kinase (JAK), it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in inflammation and immune response . This inhibition can modulate the activity of cytokines and other signaling molecules, providing therapeutic benefits in autoimmune diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone is unique due to the presence of the furan ring and its specific bicyclic structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,8-diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(10-2-1-5-15-10)13-8-3-4-9(13)7-12-6-8/h1-2,5,8-9,12H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASSTARECZRJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1N2C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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